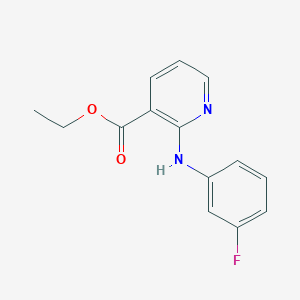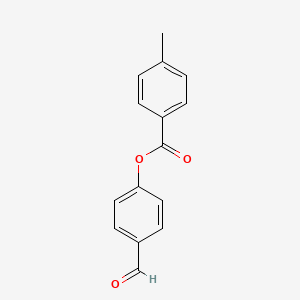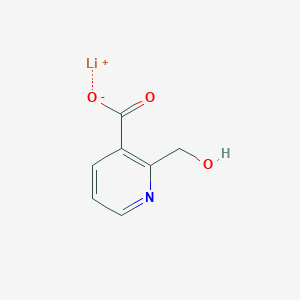
Lithium(1+) ion 2-(hydroxymethyl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Lithium(1+) ion 2-(hydroxymethyl)pyridine-3-carboxylate” is a chemical compound with the CAS Number: 2126161-16-6 . It has a molecular weight of 159.07 and is also known as lithium 2-(hydroxymethyl)nicotinate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7NO3.Li/c9-4-6-5(7(10)11)2-1-3-8-6;/h1-3,9H,4H2,(H,10,11);/q;+1/p-1 . This indicates that the compound consists of a lithium ion and a 2-(hydroxymethyl)pyridine-3-carboxylate ion.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Neuroprotective Effects
Lithium has been shown to exert neuroprotective effects, which could limit pathological grey matter atrophy in key brain regions associated with bipolar disorder. Studies have demonstrated that patients with bipolar disorder undergoing lithium treatment exhibited greater cortical and regional grey matter volumes compared to those not receiving lithium. This suggests lithium's potential in promoting neurotrophic effects (Hozer et al., 2020).
Influence on Human Brain Chemistry
Research into the effects of lithium on brain chemistry has revealed its ability to increase levels of N-acetyl-aspartate (NAA) in the human brain, indicating an increase in neuronal viability/function. This supports the hypothesis that lithium's beneficial effects may be partially mediated by neurotrophic/neuroprotective events (Moore et al., 2000).
Impact on Cognitive Function
Lithium treatment has also been associated with cognitive and functional stabilization in patients with amnestic mild cognitive impairment (MCI), a condition at high risk for Alzheimer's disease. Furthermore, lithium treatment was linked to a significant increase in cerebrospinal fluid amyloid-beta peptide (Aβ1−42) after extended treatment, suggesting its disease-modifying properties (Forlenza et al., 2019).
Modulation of Endothelial Function
Research has indicated that low-dose therapeutic lithium concentrations can augment cholinergic endothelium-dependent vasorelaxation capacities of cerebral and thoracic arteries, suggesting a direct stabilizing effect on human endothelial function. This finding could have implications for cardiovascular and cerebrovascular diseases (Bosche et al., 2016).
Safety and Hazards
The compound has several hazard statements associated with it, including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is swallowed, comes into contact with skin, comes into contact with eyes, or if its dust is inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas .
Direcciones Futuras
While specific future directions for “Lithium(1+) ion 2-(hydroxymethyl)pyridine-3-carboxylate” are not available, research into similar compounds such as pyridinium salts is ongoing. These compounds have been found in many natural products and bioactive pharmaceuticals, and have a wide range of research topics associated with them . Future research could potentially explore the synthesis, reactivity, and applications of “this compound” in more detail.
Propiedades
IUPAC Name |
lithium;2-(hydroxymethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.Li/c9-4-6-5(7(10)11)2-1-3-8-6;/h1-3,9H,4H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKGMLLGAPKZAQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(N=C1)CO)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6LiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


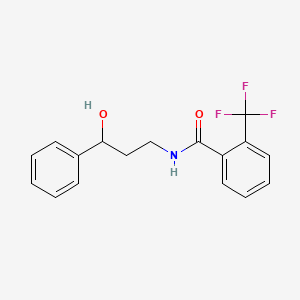
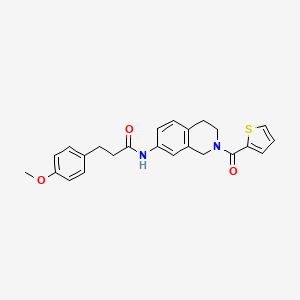
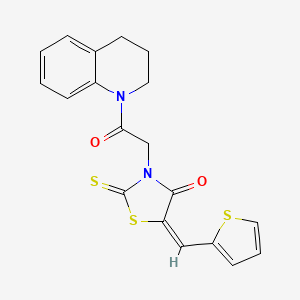
![Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2875550.png)
![7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2875551.png)
![6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2875552.png)
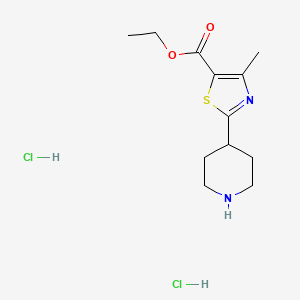
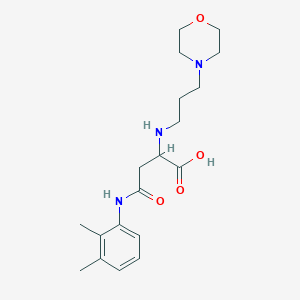
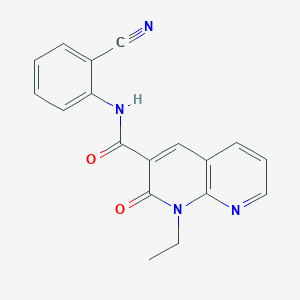
![4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine](/img/structure/B2875560.png)
![N~6~-(2-chlorobenzyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875561.png)
